Ethyl nonanoate, a medium-chain fatty acid ethyl ester, is a highly versatile chemical intermediate, solvent, and analytical standard characterized by its distinct rosy-fruity and cognac-like aroma . With a molecular weight of 186.29 g/mol and a density of 0.866 g/mL at 25 °C, it presents as a stable, colorless liquid that is practically insoluble in water but highly miscible in alcohols and ethers. In industrial and laboratory procurement, its primary value lies in its precise mid-range thermal and physical properties—situated perfectly between the more common even-chain homologous esters—making it an indispensable material for controlled-volatility formulations, flavor and fragrance blending, and as an internal standard in gas chromatography workflows .
Generic substitution of ethyl nonanoate with its closest even-chain analogs, such as ethyl octanoate (C8) or ethyl decanoate (C10), fundamentally compromises processability and analytical accuracy . In formulation contexts, replacing ethyl nonanoate with ethyl octanoate introduces a compound with nearly twice the vapor pressure, leading to rapid flash-off and formulation instability, while ethyl decanoate is too heavy and lacks the necessary volatility for proper headspace partitioning . Furthermore, in analytical chemistry, substituting ethyl nonanoate with even-chain esters as an internal standard is unviable; even-chain esters are abundant natural byproducts of fermentation, meaning their use would introduce severe baseline interference and invalidate quantitative SPME-GC-MS assays [1].
Ethyl nonanoate demonstrates a vapor pressure of 0.08 mmHg at 25 °C, offering a precisely intermediate volatility profile compared to its homologous analogs. In contrast, the shorter-chain ethyl octanoate exhibits a significantly higher vapor pressure of approximately 0.15 mmHg (0.2 hPa at 20 °C), leading to faster evaporation rates. Conversely, the longer-chain ethyl decanoate has a much lower vapor pressure of approximately 0.015 mmHg (0.02 hPa at 20 °C). This quantitative difference makes ethyl nonanoate optimal for applications requiring sustained release without the rapid flash-off associated with C8 esters.
| Evidence Dimension | Vapor pressure at 20-25 °C |
| Target Compound Data | 0.08 mmHg (25 °C) |
| Comparator Or Baseline | Ethyl octanoate (~0.15 mmHg) and Ethyl decanoate (~0.015 mmHg) |
| Quantified Difference | ~2x lower volatility than ethyl octanoate; ~5x higher than ethyl decanoate |
| Conditions | Standard atmospheric pressure, 20-25 °C |
Enables precise control of evaporation rates in flavor, fragrance, and solvent formulations where C8 esters evaporate too quickly and C10 esters remain too heavy.
In sensory and flavor matrix applications, ethyl nonanoate exhibits an odor detection threshold of 850 ppb in wine matrices [1]. This is substantially higher than that of ethyl decanoate, which has a threshold of 510 ppb in the same matrix [1]. The higher threshold allows ethyl nonanoate to provide subtle background notes without overpowering the primary active aromatic compounds in a formulation, unlike highly pungent shorter-chain esters.
| Evidence Dimension | Odor detection threshold |
| Target Compound Data | 850 ppb (in wine) |
| Comparator Or Baseline | Ethyl decanoate (510 ppb in wine) |
| Quantified Difference | 66% higher detection threshold than ethyl decanoate |
| Conditions | Sensory evaluation in wine/aqueous matrices |
Prevents sensory masking in complex formulations, making it a superior blending agent compared to more pungent homologous esters.
Ethyl nonanoate is heavily utilized as an internal standard in Solid-Phase Micro-Extraction (SPME) GC-MS for quantifying esters in complex matrices like distilled spirits [1]. Its boiling point of 227 °C places its GC retention time perfectly between the highly abundant natural fermentation products ethyl octanoate (BP 208 °C) and ethyl decanoate (BP 245 °C) . Because ethyl nonanoate (an odd-chain fatty acid ester) occurs naturally in much lower trace amounts than even-chain C8 and C10 esters, it provides a clean baseline without native interference [1].
| Evidence Dimension | Boiling point and GC retention spacing |
| Target Compound Data | 227 °C (clean baseline, odd-chain) |
| Comparator Or Baseline | Ethyl octanoate (208 °C) and Ethyl decanoate (245 °C) |
| Quantified Difference | ~19-18 °C retention spacing from adjacent even-chain esters |
| Conditions | SPME-GC-MS analysis of fermentation matrices |
Ensures accurate, interference-free quantification of volatile organic compounds in analytical workflows, which is impossible if using abundant even-chain esters.
Due to its odd-chain structure and optimal boiling point spacing (227 °C) between common even-chain esters, ethyl nonanoate is the premier choice as an internal standard for SPME-GC-MS workflows. It ensures a clean analytical baseline free from native matrix interference when quantifying fermentation byproducts in distilled spirits and complex food matrices [1].
With a vapor pressure of 0.08 mmHg at 25 °C, ethyl nonanoate provides a highly stable, intermediate evaporation profile. This makes it ideal for formulations where ethyl octanoate flashes off too rapidly and ethyl decanoate is insufficiently volatile, ensuring sustained release of rosy-fruity notes without sensory overpowering [2].
Ethyl nonanoate's specific logP and miscibility profile make it a highly effective intermediate-polarity solvent for liquid-liquid extractions. It bridges the gap between lighter acetates and heavy fatty acid esters, offering optimized partitioning for mid-weight hydrophobic analytes .